![molecular formula C25H21F3N6O3S B13385526 (R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide CAS No. 1393466-88-0](/img/structure/B13385526.png)
(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of PLX8394 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is developed through a series of chemical reactions that ensure its specificity and potency as a BRAF inhibitor .
Chemical Reactions Analysis
PLX8394 undergoes various chemical reactions, primarily focusing on its interaction with the BRAF protein. The compound selectively inhibits BRAF by disrupting BRAF-containing dimers, including BRAF homodimers and BRAF-CRAF heterodimers . This inhibition prevents the paradoxical activation of the MAPK pathway, which is a common issue with first-generation BRAF inhibitors . The major products formed from these reactions are the inhibited forms of the BRAF protein, leading to reduced tumor growth and proliferation .
Scientific Research Applications
PLX8394 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used to treat cancers driven by BRAF mutations, including metastatic melanoma and colorectal cancer . The compound’s ability to inhibit ERK signaling without causing paradoxical activation makes it a valuable tool in cancer research and therapy . Additionally, PLX8394 is being investigated for its potential to treat other types of tumors with BRAF alterations, including central nervous system malignancies .
Mechanism of Action
PLX8394 exerts its effects by selectively inhibiting mutated BRAF proteins. It disrupts the formation of BRAF-containing dimers, thereby preventing the activation of the ERK signaling pathway . This inhibition is achieved without inducing paradoxical activation, which is a significant advantage over first-generation BRAF inhibitors . The molecular targets of PLX8394 include both monomeric and dimeric forms of mutated BRAF, as well as BRAF fusions and splice variants .
Comparison with Similar Compounds
PLX8394 is unique compared to other BRAF inhibitors due to its ability to inhibit BRAF without causing paradoxical activation of the MAPK pathway . Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are first-generation BRAF inhibitors . These compounds are effective in inhibiting BRAF V600 monomers but often lead to paradoxical activation and associated toxicities . In contrast, PLX8394, as a “paradox breaker,” provides a safer and more effective alternative for treating BRAF-mutated cancers .
Properties
CAS No. |
1393466-88-0 |
|---|---|
Molecular Formula |
C25H21F3N6O3S |
Molecular Weight |
542.5 g/mol |
IUPAC Name |
N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32) |
InChI Key |
YYACLQUDUDXAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



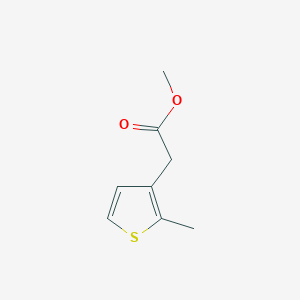
![(2E)-N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-2-butenamide](/img/structure/B13385465.png)
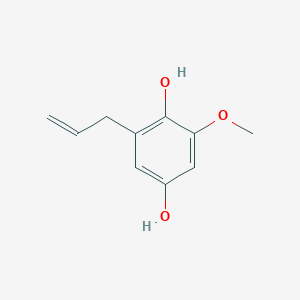
![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
![(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B13385477.png)
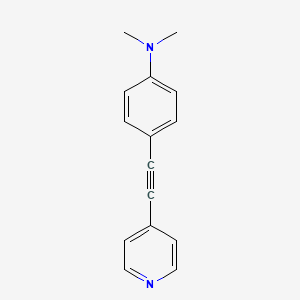
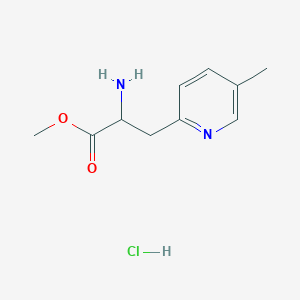
![2-[6-(Cyclohexylmethoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13385505.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13385510.png)
![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)
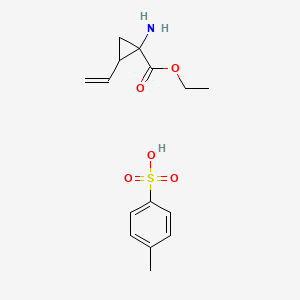
![trisodium;[[[3-hydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13385524.png)
![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
